[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methyl group, an isopropyl group, and a hydroxymethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and can be carried out under mild conditions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Hydroxymethylation: The resulting triazole compound is then subjected to hydroxymethylation using formaldehyde and a base to introduce the hydroxymethyl group.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form the corresponding dihydrotriazole.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry
In chemistry, [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers are investigating the biological activity of this compound and its derivatives to identify new therapeutic agents.
Medicine
In medicine, triazole compounds are used as pharmaceutical agents. This compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers. Its unique structural features make it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound may also interact with other molecular targets, such as DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 2-methyl-:
2-Methyl-1-propanol: Another alcohol with a similar structure but without the triazole ring.
Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
The uniqueness of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol lies in its combination of a triazole ring with a hydroxymethyl group and an isopropyl group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
(5-methyl-1-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-6(3)7(4-11)8-9-10/h5,11H,4H2,1-3H3 |
InChI Key |
JSZXNTZSWBDBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C(C)C)CO |
Origin of Product |
United States |
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